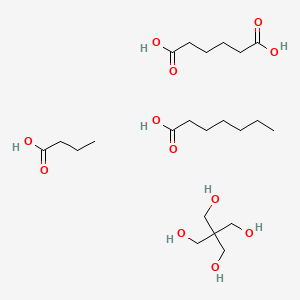
2,2-Bis(hydroxymethyl)propane-1,3-diol;butanoic acid;heptanoic acid;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid and pentaerythritol is a complex organic compound. It is a type of ester formed from the reaction of hexanedioic acid (also known as adipic acid), butyric acid, heptanoic acid, and pentaerythritol. This compound is known for its unique chemical properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol involves esterification reactions. The process typically includes the following steps:
Esterification: Hexanedioic acid reacts with butyric acid, heptanoic acid, and pentaerythritol in the presence of a catalyst, usually sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction.
Purification: The crude product is purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using distillation columns.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding acids and alcohols.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid, butyric acid, heptanoic acid, and pentaerythritol.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Reduction: Alcohols corresponding to the ester groups.
Scientific Research Applications
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals.
Industry: Used as a lubricant and in the production of resins and coatings.
Mechanism of Action
The mechanism of action of hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, mixed esters with decanoic acid, heptanoic acid, octanoic acid, and pentaerythritol .
Fatty acids, C5-9, tetraesters with pentaerythritol: .
Decanoic acid, mixed esters with heptanoic acid, octanoic acid, and pentaerythritol: .
Uniqueness
Hexanedioic acid, mixed esters with butyric acid, heptanoic acid, and pentaerythritol is unique due to its specific combination of ester groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
68937-26-8 |
|---|---|
Molecular Formula |
C22H44O12 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;butanoic acid;heptanoic acid;hexanedioic acid |
InChI |
InChI=1S/C7H14O2.C6H10O4.C5H12O4.C4H8O2/c1-2-3-4-5-6-7(8)9;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9;1-2-3-4(5)6/h2-6H2,1H3,(H,8,9);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2;2-3H2,1H3,(H,5,6) |
InChI Key |
NZTMZBYIGUGFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)O.CCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


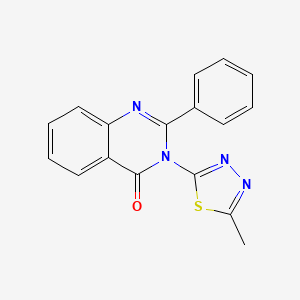
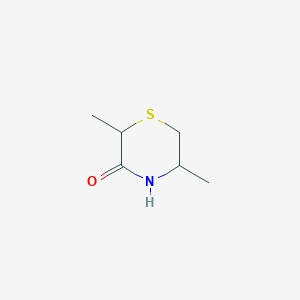
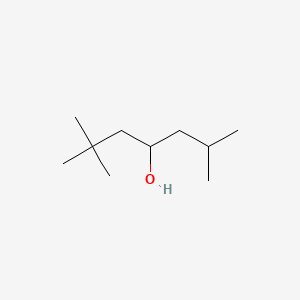
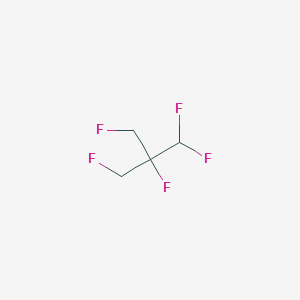
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

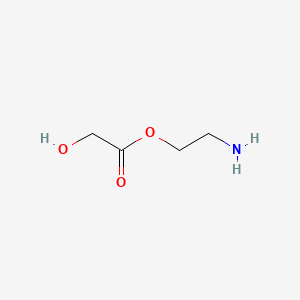
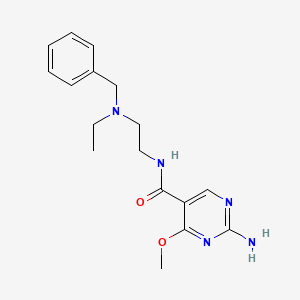

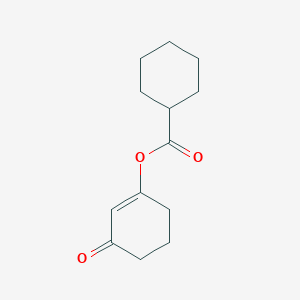
![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)

